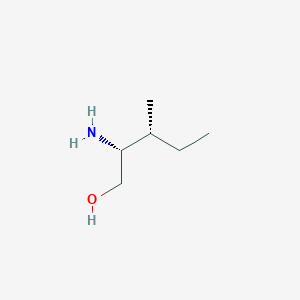

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCGJWYOKYTE-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride

Introduction: The Stereochemical Imperative of L-Isoleucinol Hydrochloride

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, the hydrochloride salt of L-Isoleucinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Derived from the natural amino acid L-isoleucine, its value often lies in its specific stereochemical configuration, which is paramount to its function as a chiral building block or a pharmacologically active agent. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. Consequently, a rigorous and multi-faceted analytical approach is not merely best practice but an absolute necessity to unequivocally confirm the identity, purity, and, most critically, the absolute stereochemistry of the (2S,3S) configuration.

This guide provides a comprehensive framework for the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explore the underlying scientific principles that govern the selection and execution of each analytical technique. We will delve into a suite of methodologies, from foundational spectroscopic techniques to definitive stereochemical assignments, ensuring a self-validating system of characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | L-Isoleucinol hydrochloride, (2S,3S)-(+)-2-Amino-3-methyl-1-pentanol HCl | [1][3] |

| Molecular Formula | C₆H₁₅NO·HCl | [1] |

| Molecular Weight | 117.19 g/mol (free base), 153.65 g/mol (HCl salt) | [3] |

| CAS Number | 133736-94-4 | [1] |

| Appearance | White to light yellow viscous liquid or solid | [2][4] |

| Solubility | Soluble in polar solvents like water and methanol | [1] |

| Storage | -20°C to 4°C, protect from light and moisture | [1][2] |

The Analytical Workflow: A Multi-Technique Approach

Caption: Key MS fragmentation pathways for the protonated molecule.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the amine remains protonated.

-

Infusion: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).

-

Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₆H₁₆NO⁺).

-

If performing MS/MS, select the parent ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

-

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Stereopurity

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. [5]The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Expertise & Causality: The choice of CSP is the most critical parameter. For polar amino alcohols, macrocyclic glycopeptide phases (like teicoplanin-based CHIROBIOTIC T) or cinchona-derived zwitterionic phases (CHIRALPAK ZWIX) are highly effective for separating the underivatized enantiomers. [6]This direct analysis is preferable to derivatization, which adds time and potential sources of error. [7]A multi-technique approach using different CSPs or mobile phases can provide an exceptionally high degree of confidence in the purity assessment.

Protocol: Chiral HPLC Analysis

-

Column Selection: Select a suitable chiral column, for example, a Chiralpak® AD-H or a CHIROBIOTIC T column.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. For polar compounds on these types of columns, a polar organic mode (e.g., methanol or ethanol with acidic/basic additives) is often a good starting point. An example mobile phase could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

-

Instrumentation Setup:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector (e.g., UV at a low wavelength like 210 nm, as the molecule lacks a strong chromophore).

-

-

Analysis:

-

Prepare a standard of the analyte at ~1 mg/mL.

-

Inject a small volume (e.g., 5-10 µL).

-

Record the chromatogram. The enantiomeric purity is calculated by the relative area of the peaks corresponding to the desired (2S,3S) isomer and any other detected stereoisomers.

-

Absolute Configuration: The Definitive Proof

While the methods above confirm the structure and relative purity, they do not definitively prove the absolute (R/S) configuration. For this, more specialized techniques are required.

X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional structure of a molecule in the solid state, directly revealing the absolute configuration. [1] Trustworthiness: This method is considered the ultimate proof of stereochemistry. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule. The Flack parameter is a key statistical value generated during structure refinement that confirms the correctness of the assigned absolute stereostructure.

Optical Rotation

Measurement of specific rotation using a polarimeter is a classical technique to characterize a chiral molecule. A solution of the pure enantiomer will rotate the plane of plane-polarized light in a specific direction (+ or -) by a specific amount. While not structurally definitive on its own, the measured value can be compared to literature values for the known (2S,3S) isomer to provide strong supporting evidence of the correct enantiomer. [1]For example, a positive sign of rotation is often associated with L-Isoleucinol.

Conclusion

The structural analysis of this compound is a process of systematic, evidence-based confirmation. It begins with foundational NMR and MS to verify the molecular formula and atomic connectivity. It then proceeds to specialized chiral HPLC to quantify stereochemical purity. Finally, definitive proof of the absolute configuration is best achieved through X-ray crystallography, supported by comparative data from optical rotation. By integrating these techniques, each chosen for its specific strengths and ability to validate the others, researchers can achieve an unassailable level of confidence in the structure and quality of this important chiral building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724027, (2S,3S)-2-Amino-3-methyl-1-pentanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91202, 2-Amino-3-methylpentan-1-ol. Retrieved from [Link].

- Google Patents (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

Chemistry Steps (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link].

-

Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link].

-

Ribeiro, J. A., et al. (2007). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 9(22), 4419–4422. Retrieved from [Link].

-

Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Retrieved from [Link].

-

Guo, J., et al. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 20(3-4), 391-396. Retrieved from [Link].

-

LibreTexts Chemistry (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. Retrieved from [Link].

-

Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link].

-

Guo, J., et al. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 20(3-4), 391-396. Retrieved from [Link].

-

Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link].

-

Wsol, A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(22), 5438. Retrieved from [Link].

Sources

- 1. This compound | 133736-94-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. chiraltech.com [chiraltech.com]

- 7. chromatographytoday.com [chromatographytoday.com]

An In-Depth Technical Guide to the Synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol from L-Isoleucine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-isoleucine, a readily available chiral amino acid, into (2S,3S)-2-amino-3-methylpentan-1-ol, also known as L-isoleucinol. Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This document details a robust and well-established protocol involving the protection of the amino group, reduction of the carboxylic acid moiety, and subsequent deprotection. The rationale behind key experimental choices, detailed step-by-step methodologies, and expected outcomes are presented to enable researchers to replicate and adapt this synthesis for their specific applications.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a vital class of organic compounds that serve as versatile intermediates in asymmetric synthesis.[3] Their bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, makes them invaluable precursors for the synthesis of complex molecules with high stereospecificity. (2S,3S)-2-Amino-3-methylpentan-1-ol, derived from the essential amino acid L-isoleucine, retains the inherent chirality of its parent molecule and is a key synthon in the development of various therapeutic agents.[4][5][6]

L-isoleucine, with the systematic IUPAC name (2S,3S)-2-amino-3-methylpentanoic acid, is an ideal starting material due to its natural abundance, high enantiopurity, and the presence of two stereocenters.[7][8][9] The direct reduction of the carboxylic acid functionality in L-isoleucine provides a straightforward and efficient route to the corresponding amino alcohol, L-isoleucinol.[10][11]

Synthetic Strategy: A Three-Pillar Approach

The conversion of L-isoleucine to L-isoleucinol is conceptually a direct reduction. However, the presence of the reactive amino group necessitates a protection-reduction-deprotection strategy to prevent undesirable side reactions and ensure a high yield of the target molecule. This guide will focus on a widely adopted and reliable method:

-

N-Protection: The amino group of L-isoleucine is first protected to prevent its reaction with the reducing agent. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and its stability under the subsequent reduction conditions, as well as its facile removal under acidic conditions.[12][13][14]

-

Reduction: The carboxylic acid of the N-Boc protected L-isoleucine is then reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, capable of reducing carboxylic acids directly to alcohols in high yields.[15][16][17]

-

Deprotection: The final step involves the removal of the Boc protecting group to yield the desired (2S,3S)-2-amino-3-methylpentan-1-ol. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12]

Figure 1: Overall synthetic workflow from L-isoleucine to (2S,3S)-2-amino-3-methylpentan-1-ol.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is crucial for achieving the desired outcome with high purity and yield.

Step 1: Synthesis of N-Boc-L-Isoleucine

Causality: The protection of the amino group is paramount to prevent the formation of amides and other byproducts during the reduction step. The Boc group is stable to the strongly basic conditions of the LiAlH₄ reduction but is readily cleaved under acidic conditions that do not affect the final product.[18][19][20]

Protocol:

-

Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 1 M sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane to the cooled reaction mixture with vigorous stirring.[12]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine as a white solid.

| Reagent/Solvent | Molar Eq. | Purpose |

| L-Isoleucine | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Boc Protecting Agent |

| Dioxane | - | Solvent |

| 1 M Sodium Hydroxide | - | Base |

| 1 M Hydrochloric Acid | - | Acidification |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Aqueous Wash |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Table 1: Reagents and their roles in the synthesis of N-Boc-L-Isoleucine.

Step 2: Reduction of N-Boc-L-Isoleucine to N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol

Causality: Lithium aluminum hydride is a potent reducing agent necessary for the conversion of the carboxylic acid to a primary alcohol. The reaction is highly exothermic and requires careful control of the addition rate and temperature. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[16]

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C.

-

Dissolve N-Boc-L-isoleucine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of N-Boc-L-isoleucine dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol.

| Reagent/Solvent | Molar Eq. | Purpose |

| N-Boc-L-Isoleucine | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Water | - | Quenching Agent |

| 15% Sodium Hydroxide | - | Quenching Agent |

Table 2: Reagents and their roles in the reduction of N-Boc-L-Isoleucine.

Step 3: Deprotection to (2S,3S)-2-Amino-3-methylpentan-1-ol

Causality: The Boc group is labile to strong acids. Treatment with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent efficiently removes the protecting group, yielding the ammonium salt of the final product. Subsequent neutralization liberates the free amino alcohol.

Protocol:

-

Dissolve the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol in dichloromethane (DCM) or dioxane.

-

Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at room temperature.

-

Stir the solution for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., ether or DCM) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 2 M NaOH).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,3S)-2-amino-3-methylpentan-1-ol. The product can be further purified by distillation or crystallization.[21]

| Reagent/Solvent | Purpose |

| N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol | Substrate |

| Trifluoroacetic Acid (TFA) or HCl in Dioxane | Deprotecting Agent |

| Dichloromethane (DCM) or Dioxane | Solvent |

| 2 M Sodium Hydroxide | Base for Neutralization |

| Ethyl Acetate or Dichloromethane | Extraction Solvent |

Table 3: Reagents and their roles in the deprotection step.

Characterization and Purity Assessment

The identity and purity of the final product, (2S,3S)-2-amino-3-methylpentan-1-ol, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the enantiomeric and diastereomeric purity, ensuring that the stereochemistry of the starting L-isoleucine has been retained throughout the synthesis.[22]

Conclusion: A Reliable Pathway to a Key Chiral Building Block

The synthesis of (2S,3S)-2-amino-3-methylpentan-1-ol from L-isoleucine via an N-Boc protected intermediate is a well-established and efficient method for accessing this valuable chiral building block. The protocol outlined in this guide is robust and provides a clear, step-by-step procedure with explanations for the critical experimental choices. By following this self-validating system, researchers in drug development and organic synthesis can reliably produce high-purity L-isoleucinol for their diverse applications.

Figure 2: Chemical structures of key compounds in the synthesis.

References

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- Eibler, D., Abdurahman, H., Ruoff, T., & Vetter, W. (2017). Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments. Journal of Agricultural and Food Chemistry, 65(4), 845-852.

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

- Mamer, O. A., & Tjoa, S. S. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141-22146.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (1988). Process for the separation of L-leucine and L-isoleucine.

-

National Center for Biotechnology Information. (n.d.). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

-

PubMed. (2020). Isoleucine Residues Determine Chiral Discrimination of Odorant-Binding Protein. Retrieved from [Link]

-

CHIMIA. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

-

PubMed. (1986). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

PubMed. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

-

Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Retrieved from [Link]

-

RSC Publishing. (2020). Benchmarking a new segmented K-band chirped-pulse microwave spectrometer and its application to the conformationally rich amino alcohol isoleucinol. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

-

Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

-

PubMed. (1979). [Separation of a mixture of L-isoleucine and L-leucine]. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

News-Medical.Net. (n.d.). What are Leucine and Isoleucine?. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Veeprho. (n.d.). Isoleucine Impurities and Related Compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

-

ResearchGate. (2014). Chronic Supplementation with L-Isoleucine Alone or in Combination with Exercise Reduces Hepatic Cholesterol Levels with No Effect on Serum Glucose, Insulin, or Lipids in Rats Fed a High Fructose Diet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

PubMed. (1995). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Isoleucine. Retrieved from [Link]

-

PubMed. (1996). Trace analysis in chiral separation of selected amino enantiomers. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Dimethylbuttersäure. Retrieved from [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoleucine Residues Determine Chiral Discrimination of Odorant-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benchmarking a new segmented K-band chirped-pulse microwave spectrometer and its application to the conformationally rich amino alcohol isoleucinol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. scispace.com [scispace.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. 2,3-Dimethylbuttersäure – Wikipedia [de.wikipedia.org]

- 18. Amino Protecting Groups Stability [organic-chemistry.org]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. echemi.com [echemi.com]

- 22. Trace analysis in chiral separation of selected amino enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of L-Isoleucinol Hydrochloride

Introduction: The Significance of L-Isoleucinol Hydrochloride

L-Isoleucinol, the amino alcohol derivative of the essential amino acid L-isoleucine, is a valuable chiral precursor in the synthesis of a wide array of bioactive molecules. Its hydrochloride salt is often preferred in practical applications due to its enhanced stability and solubility in aqueous media. Accurate and thorough characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to L-Isoleucinol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For L-Isoleucinol hydrochloride, both ¹H and ¹³C NMR provide a detailed picture of its molecular framework.

Synthesis of L-Isoleucinol

The typical laboratory synthesis of L-Isoleucinol involves the reduction of L-isoleucine. A common and effective method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, like tetrahydrofuran (THF). The carboxylic acid functional group of L-isoleucine is selectively reduced to a primary alcohol, yielding L-Isoleucinol. Subsequent treatment with hydrochloric acid affords the desired L-Isoleucinol hydrochloride.

Caption: Synthesis of L-Isoleucinol Hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of L-Isoleucinol hydrochloride provides a wealth of information regarding the proton environment within the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments. The data for the free base, L-Isoleucinol, is presented alongside the predicted shifts for the hydrochloride salt. The formation of the ammonium salt upon protonation of the amine by HCl leads to a significant downfield shift of the neighboring protons due to the inductive effect of the positively charged nitrogen.

| Proton Assignment | L-Isoleucinol (Free Base) ¹H NMR Data (CDCl₃, 400 MHz) | Predicted L-Isoleucinol Hydrochloride ¹H NMR Data (D₂O) | Rationale for Shift in Hydrochloride Salt |

| -CH(NH₂)- | ~2.8 ppm (m) | ~3.5-3.7 ppm (m) | The proton on the carbon bearing the amino group is significantly deshielded by the adjacent positively charged ammonium group. |

| -CH₂OH | ~3.5 ppm (dd), ~3.7 ppm (dd) | ~3.8-4.0 ppm (m) | The diastereotopic protons of the hydroxymethyl group are also influenced by the nearby ammonium group, leading to a downfield shift. |

| -CH(CH₃)CH₂CH₃ | ~1.6 ppm (m) | ~1.8-2.0 ppm (m) | This methine proton experiences a moderate downfield shift due to its proximity to the electron-withdrawing ammonium group. |

| -CH₂CH₃ | ~1.2-1.4 ppm (m) | ~1.4-1.6 ppm (m) | The methylene protons are further from the ammonium center, resulting in a less pronounced downfield shift. |

| -CH(CH₃)- | ~0.9 ppm (d) | ~1.0-1.1 ppm (d) | The methyl group attached to the chiral center is slightly deshielded. |

| -CH₂CH₃ | ~0.9 ppm (t) | ~1.0-1.1 ppm (t) | The terminal methyl group is least affected but may show a minor downfield shift. |

| -NH₂/-NH₃⁺ | Broad singlet, variable | Broad singlet, ~7.5-8.5 ppm | The amine protons of the free base are typically broad and their chemical shift is concentration-dependent. In the hydrochloride salt, the ammonium protons are deshielded and appear significantly downfield. In D₂O, this signal will exchange and disappear. |

| -OH | Broad singlet, variable | Exchanges with D₂O | The hydroxyl proton signal is often broad and its position is variable. In D₂O, it will exchange with the solvent and will not be observed. |

Note: The predicted shifts are estimates and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the formation of the hydrochloride salt results in downfield shifts for carbons near the protonated amine.

| Carbon Assignment | L-Isoleucinol (Free Base) ¹³C NMR Data (CDCl₃, 100 MHz) | Predicted L-Isoleucinol Hydrochloride ¹³C NMR Data (D₂O) | Rationale for Shift in Hydrochloride Salt |

| -CH(NH₂)- | ~58 ppm | ~60-62 ppm | The carbon directly attached to the nitrogen experiences a significant downfield shift upon protonation of the amine. |

| -CH₂OH | ~65 ppm | ~66-68 ppm | This carbon is also deshielded due to the inductive effect of the nearby ammonium group. |

| -CH(CH₃)CH₂CH₃ | ~38 ppm | ~39-41 ppm | A moderate downfield shift is expected for this carbon. |

| -CH₂CH₃ | ~25 ppm | ~26-28 ppm | The effect of the ammonium group is less pronounced at this distance. |

| -CH(CH₃)- | ~16 ppm | ~17-19 ppm | A minor downfield shift is anticipated. |

| -CH₂CH₃ | ~11 ppm | ~12-14 ppm | The terminal methyl carbon is the least affected. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of L-Isoleucinol hydrochloride will exhibit characteristic absorptions for the hydroxyl, ammonium, and aliphatic C-H bonds.

Caption: Workflow for IR analysis of L-Isoleucinol HCl.

The key differences between the IR spectrum of L-Isoleucinol and its hydrochloride salt are the absorptions related to the amino/ammonium group.

-

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. This broadening is due to hydrogen bonding.

-

N-H Stretch (Ammonium): In the hydrochloride salt, the primary amine is protonated to an ammonium ion (-NH₃⁺). This gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, often with multiple sub-peaks. This broad feature is characteristic of ammonium salts.

-

C-H Stretch: Sharp to medium intensity peaks will be observed in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups.

-

N-H Bend (Ammonium): The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For L-Isoleucinol hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique.

In the positive ion mode ESI-MS spectrum of L-Isoleucinol hydrochloride, the base peak would correspond to the protonated molecule of the free base, [M+H]⁺, where M is L-Isoleucinol. The chloride ion is not typically observed as it is a counter-ion.

-

Molecular Ion: The expected molecular weight of L-Isoleucinol (C₆H₁₅NO) is approximately 117.19 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 118.19.

-

Fragmentation Pattern: The fragmentation of L-Isoleucinol in the mass spectrometer would likely proceed through characteristic pathways for amino alcohols. Common fragmentation patterns include:

-

Loss of water (-18 Da): Fragmentation of the protonated molecule can lead to the loss of a water molecule, resulting in a fragment at m/z ~100.18.

-

Loss of the hydroxymethyl group (-31 Da): Cleavage of the C-C bond adjacent to the nitrogen can result in the loss of the -CH₂OH group, giving a fragment at m/z ~87.18.

-

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.

-

Conclusion

The spectroscopic characterization of L-Isoleucinol hydrochloride is a critical step in its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, based on the known spectra of the free base and fundamental spectroscopic principles. By understanding the key spectral features and the influence of hydrochloride formation, researchers can confidently identify and assess the purity of this important chiral building block. The provided data and interpretations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

-

PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chem LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-3-methyl-1-butanol. Wiley Science Solutions. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility Profile of (2S,3S)-2-Amino-3-methylpentan-1-ol Hydrochloride in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a promising candidate to a viable therapeutic is paved with intricate challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing out as a cornerstone of developability. The dissolution of an active pharmaceutical ingredient (API) is a prerequisite for its absorption and subsequent systemic availability. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various solvent systems is not merely academic; it is a critical determinant of formulation strategies, purification processes, and ultimately, the therapeutic efficacy of the final drug product.

This in-depth technical guide is dedicated to the solubility profile of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As the hydrochloride salt of L-isoleucinol, its enhanced polarity and aqueous solubility are notable.[1] However, a thorough understanding of its behavior in a diverse range of organic solvents is essential for applications such as reaction chemistry, crystallization for purification, and the development of non-aqueous or co-solvent formulations. This guide provides a scientifically grounded exploration of its solubility, offering both theoretical insights and practical methodologies for its determination. We will delve into the molecular characteristics that govern its solubility, present a systematic experimental approach for its quantification, and provide a detailed analysis of its solubility in various organic solvent classes.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

This compound is a chiral molecule with the chemical formula C6H16ClNO.[1] The molecule possesses several key functional groups that dictate its solubility behavior: a primary amine, a primary alcohol (hydroxyl group), and a branched alkyl chain, with the amine protonated to form the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C6H15NO (free base) | [2][3][4] |

| Molecular Weight | 117.19 g/mol (free base) | [2][4][5] |

| Appearance | White to light yellow viscous liquid (free base) | [3] |

| Melting Point | 32.5-37.3 °C (free base) | [3] |

| Boiling Point | 87-89 °C @ 10 Torr (free base) | [3] |

| XLogP3 | 0.4 (free base) | [3][4][5] |

The presence of the hydroxyl (-OH) and the protonated amino (-NH3+) groups makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This is the primary reason for its good solubility in polar solvents, particularly water and short-chain alcohols.[1] The hydrochloride salt form significantly enhances its polarity compared to the free base, favoring dissolution in solvents that can effectively solvate the charged ammonium group and the chloride counter-ion.

Conversely, the pentyl backbone, with its methyl and ethyl branches, introduces a degree of lipophilicity. This nonpolar character will influence its solubility in less polar organic solvents. The interplay between the highly polar ionic head and the nonpolar alkyl chain is the central theme in understanding its solubility across a spectrum of solvents.

Experimental Determination of Solubility: A Validated Protocol

To ensure scientific rigor, the determination of solubility must follow a robust and reproducible protocol. The equilibrium shake-flask method is the gold standard for generating thermodynamic solubility data.[7] This section details a comprehensive, self-validating workflow for determining the solubility of this compound.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be established by taking samples at various time points until the concentration of the dissolved solid remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.[7]

-

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This crucial step verifies that the solid has not undergone any polymorphic transformation during the experiment, which could alter its solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination protocol.

Caption: Factors Influencing the Dissolution Process.

Conclusion and Applications

The solubility profile of this compound is dominated by its highly polar, ionic character. It is readily soluble in polar protic and aprotic solvents and exhibits very limited solubility in nonpolar organic solvents. This comprehensive understanding is invaluable for several key areas in drug development:

-

Reaction Chemistry: For synthetic transformations involving this molecule, the choice of solvent must ensure sufficient solubility of the starting material. Methanol, ethanol, or DMF would be suitable choices, while nonpolar solvents would be inappropriate.

-

Crystallization and Purification: The significant difference in solubility between polar and nonpolar solvents can be exploited for purification. For instance, the compound could be dissolved in a minimal amount of hot methanol or ethanol, and a nonpolar anti-solvent like ethyl acetate or toluene could be added to induce crystallization, leaving impurities behind in the solvent mixture.

-

Formulation Development: The solubility data is crucial for developing liquid formulations. For non-aqueous injectable or oral solutions, a solvent system would need to be designed using solvents in which the compound is highly soluble, such as a blend of polar excipients.

This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound. The presented methodologies and data empower researchers and scientists to make informed decisions in the laboratory and during the critical phases of drug development.

References

-

PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 3.1: Functional Groups. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

NCERT. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

S. D'Agostino, et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

-

CK-12 Foundation. (2012, February 23). Functional Groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

The Emergence of a Chiral Workhorse: A Technical Guide to L-Isoleucinol

Abstract

This technical guide provides an in-depth exploration of L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine. While the history of its parent amino acid dates back to the early 20th century, L-Isoleucinol has carved its own niche in the realm of modern organic chemistry. This document details its discovery and historical context, provides a comprehensive overview of its chemical and physical properties, and offers detailed, field-proven protocols for its synthesis and application as a chiral auxiliary in asymmetric synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the stereodirecting power of this versatile research chemical.

Introduction: The Value of Chirality in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with different enantiomers or diastereomers exhibiting vastly different, and sometimes deleterious, effects. Chiral auxiliaries are powerful tools in this context, acting as temporary, covalently-bonded stereodirecting groups that guide the formation of a new stereocenter with a high degree of selectivity.[1]

L-Isoleucinol, with its dual stereocenters inherited from L-isoleucine, has emerged as a valuable precursor for the synthesis of highly effective chiral auxiliaries. Its predictable stereochemistry and the steric hindrance imparted by its sec-butyl group make it a reliable and versatile tool for achieving high levels of asymmetric induction in a variety of chemical transformations. This guide will illuminate the path from the foundational discovery of its parent amino acid to the practical application of L-Isoleucinol in the modern research laboratory.

A Legacy of Asymmetry: Discovery and Historical Context

The story of L-Isoleucinol is intrinsically linked to its progenitor, L-isoleucine. The journey began with the broader exploration of amino acids, the fundamental building blocks of proteins. While the synthesis of racemic isoleucine was first reported in 1905 by French chemists Bouveault and Locquin, the isolation and characterization of the naturally occurring L-isomer from protein hydrolysates paved the way for its use as a chiral starting material.[2]

The development of powerful reducing agents in the mid-20th century, most notably lithium aluminum hydride (LiAlH4), enabled the straightforward conversion of the carboxylic acid moiety of amino acids into their corresponding amino alcohols.[3] While a specific seminal publication detailing the first synthesis of L-Isoleucinol is not readily apparent in the historical literature, its preparation is a logical and well-established extension of this methodology, which became commonplace in synthetic organic chemistry laboratories. The true value and widespread use of L-Isoleucinol as a research chemical grew with the pioneering work of chemists like E.J. Corey and David A. Evans in the 1970s and 1980s, who developed and popularized the use of chiral auxiliaries, such as oxazolidinones derived from amino alcohols, for asymmetric synthesis.[1]

Chemical & Physical Properties of L-Isoleucinol

A thorough understanding of the physicochemical properties of L-Isoleucinol is essential for its effective use in the laboratory.

| Property | Value |

| Chemical Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | White crystalline powder or liquid |

| Melting Point | 36-39 °C |

| Boiling Point | 97 °C at 14 mmHg |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. |

| CAS Number | 24629-25-2 |

Note: Physical properties can vary slightly depending on the purity and the source of the material.

Synthesis of L-Isoleucinol from L-Isoleucine

The most common and efficient method for the preparation of L-Isoleucinol is the reduction of the carboxylic acid functionality of L-isoleucine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and chemoselectivity.

}

Synthesis of L-Isoleucinol from L-Isoleucine.

Experimental Protocol: Reduction of L-Isoleucine with LiAlH₄

This protocol is adapted from a well-established procedure for the synthesis of L-valinol from L-valine and can be reliably applied to the synthesis of L-Isoleucinol.[4]

Materials:

-

L-Isoleucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: An oven-dried 3-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The apparatus is flushed with dry nitrogen.

-

Reagent Addition: The flask is charged with a suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous THF. The mixture is cooled to 10°C in an ice bath.

-

Substrate Addition: L-Isoleucine (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to prevent an overly vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at reflux for 16 hours under a nitrogen atmosphere.

-

Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential, dropwise addition of 47 mL of water, followed by 47 mL of 15% aqueous NaOH, and finally 141 mL of water. Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

-

Workup: The resulting white precipitate is stirred for 30 minutes and then removed by filtration through a Büchner funnel. The filter cake is washed with three 150 mL portions of ethyl ether.

-

Isolation and Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude L-Isoleucinol is purified by vacuum distillation to yield the final product.

Expected Yield: 70-75%

Application of L-Isoleucinol in Asymmetric Synthesis

A primary application of L-Isoleucinol in research is its use as a precursor for the synthesis of chiral auxiliaries, most notably Evans-type oxazolidinones. These auxiliaries are then acylated and subjected to diastereoselective reactions, such as alkylations and aldol additions.[5]

}

Workflow for Asymmetric Synthesis using an L-Isoleucinol-derived Chiral Auxiliary.

Mechanism of Stereodirection

The high degree of stereoselectivity achieved with L-Isoleucinol-derived oxazolidinone auxiliaries is a result of steric hindrance in the transition state. Upon deprotonation, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate. The bulky sec-butyl group at the 4-position of the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This facial bias directs the formation of one diastereomer in high excess.[5]

Experimental Protocol: Diastereoselective Alkylation of an L-Isoleucinol-Derived Oxazolidinone

This protocol is a representative example of how an L-Isoleucinol-derived chiral auxiliary can be used to achieve a highly diastereoselective alkylation. The first step would be the synthesis of the oxazolidinone from L-Isoleucinol, followed by acylation and then the alkylation.

Part A: Synthesis of the N-Acyl Oxazolidinone (Conceptual - requires prior synthesis of the oxazolidinone from L-Isoleucinol)

-

The L-Isoleucinol-derived oxazolidinone is acylated with an appropriate acylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a base (e.g., triethylamine or pyridine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).

-

The reaction is worked up and the product is purified by column chromatography to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation [5]

Materials:

-

N-propionyl-(4S,5S)-4-sec-butyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Allyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Enolate Formation: A solution of the N-propionyl oxazolidinone (1 equiv) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath under a nitrogen atmosphere. A solution of NaHMDS (1.1 equiv) in THF is added dropwise via syringe. The solution is stirred at -78°C for 30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Allyl iodide (1.2 equiv) is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Workup: The reaction is quenched at -78°C by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the product can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.

Expected Diastereoselectivity: >95:5

Part C: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.

Conclusion

L-Isoleucinol stands as a testament to the power of leveraging the chiral pool of naturally occurring molecules for the advancement of synthetic chemistry. Its straightforward synthesis from L-isoleucine and its efficacy as a precursor to robust chiral auxiliaries have cemented its place as a valuable tool for researchers in academia and industry. The ability to predictably and efficiently control the stereochemical outcome of reactions is a cornerstone of modern drug discovery and development, and L-Isoleucinol will undoubtedly continue to play a significant role in the synthesis of complex, biologically active molecules for the foreseeable future.

References

- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 249-286). Humana Press.

- Okawara, M., et al. (2015). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. Russian Journal of Organic Chemistry, 51(5), 615-618.

-

Wikipedia. (2023). Chiral auxiliary. Retrieved January 25, 2026, from [Link]

- Lloyd-Williams, P., et al. (1994). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1, (14), 1881-1887.

-

Kovalenko, E. A., et al. (2015). Supramolecular System of Aminoacids and Cucurbit[6]uril: NMR Studies in Solution. ResearchGate.

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. Retrieved January 25, 2026, from [Link]

- Gante, J. (1994). Amino Acid Derived Auxiliaries. In Stereoselective Synthesis (Houben-Weyl) (Vol. 21a, pp. 541-578). Georg Thieme Verlag.

- Zhang, H., et al. (2025). Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. New Journal of Chemistry.

- Clariant. (2001). Process for the preparation of lithium aluminium hydride solutions.

- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.

- McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids to Enantiomerically Pure 2-Amino Alcohols. Organic Syntheses, 71, 165.

-

Wikipedia. (2023). Isoleucine. Retrieved January 25, 2026, from [Link]

- Mowlem, T. J., et al. (1991). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.

-

National Institute of Standards and Technology. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

- de Figueiredo, R. M., et al. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 27(8), 1431-1463.

-

PrepChem. (n.d.). Preparation of lithium aluminum hydride. Retrieved January 25, 2026, from [Link]

- Mase, N., et al. (2010). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.

-

ScienceMadness. (2008). Synthesis of LiAlH4 Starting from "Scratch". Retrieved January 25, 2026, from [Link]

- Victor Antony Raj, M., et al. (2014). Growth and Characterization of L-Isoleucine based nonlinear optical single crystals. International Journal of ChemTech Research, 6(3), 1647-1650.

- Iavarone, C., et al. (2000). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. European Journal of Organic Chemistry, 2000(12), 2269-2274.

-

PubChem. (n.d.). L-isoleucine biosynthesis I (from threonine). Retrieved January 25, 2026, from [Link]

- Watson, E. E., et al. (2021). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 9, 688841.

- ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.

-

Wikipedia. (2023). Lithium aluminium hydride. Retrieved January 25, 2026, from [Link]

- Perryman, M. S., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8966-8973.

-

Cleveland Clinic. (2021). Amino Acids. Retrieved January 25, 2026, from [Link]

- Córdova, A., et al. (2002). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved January 25, 2026, from [Link]

- Tuchman, M., et al. (1987). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Journal of Biological Chemistry, 262(33), 16296-16301.

- Ismail, A., et al. (2022). Enhancement of Non-Enzymatic Antioxidants in Eutrema salsugineum Under Salt Stress Depends on Salicylate Depletion. International Journal of Molecular Sciences, 23(19), 11843.

Sources

Methodological & Application

The Strategic deployment of (2S,3S)-2-Amino-3-methylpentan-1-ol in Stereoselective Natural Product Synthesis

Introduction: The Quintessential Role of Chiral Building Blocks in Modern Synthesis

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically linked to their three-dimensional architecture. Consequently, the ability to selectively construct stereocenters is a defining challenge and a measure of synthetic elegance and efficiency. Chiral building blocks, enantiomerically pure compounds that are incorporated into a larger molecule, represent a cornerstone of modern asymmetric synthesis.[1] Among these, amino alcohols derived from the chiral pool of natural amino acids are particularly valuable due to their bifunctional nature and inherent stereochemical information.

This application note delves into the strategic application of (2S,3S)-2-amino-3-methylpentan-1-ol , also known as L-isoleucinol , as a versatile chiral building block in the synthesis of complex natural products. Derived from the essential amino acid L-isoleucine, this C6 amino alcohol offers two contiguous stereocenters, providing a robust platform for inducing chirality in subsequent chemical transformations. We will explore its utility through a detailed examination of its application in the asymmetric total synthesis of the marine alkaloid (+)-Ptilocaulin, a potent antimicrobial and cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral building blocks for the efficient and stereocontrolled synthesis of biologically active molecules.

(2S,3S)-2-Amino-3-methylpentan-1-ol: A Profile of a Versatile Chiral Synthon

(2S,3S)-2-Amino-3-methylpentan-1-ol is a chiral amino alcohol that serves as a valuable starting material in organic synthesis.[2][3] Its utility stems from the well-defined stereochemistry at the C2 and C3 positions, which can be exploited to direct the formation of new stereocenters with high diastereoselectivity.

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-2-amino-3-methylpentan-1-ol | |

| Common Name | L-Isoleucinol | |

| CAS Number | 24629-25-2 | |

| Molecular Formula | C6H15NO | |

| Molecular Weight | 117.19 g/mol | |

| Appearance | White to light yellow viscous liquid | |

| Melting Point | 32.5-37.3 °C | |

| Boiling Point | 87-89 °C @ 10 Torr |

The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular frameworks. The amino group can be protected and later utilized for the formation of amides, amines, or nitrogen-containing heterocycles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages. This versatility, coupled with its inherent chirality, makes L-isoleucinol a powerful tool for asymmetric synthesis.

Workflow for the Application of L-Isoleucinol in Natural Product Synthesis

The general workflow for utilizing (2S,3S)-2-amino-3-methylpentan-1-ol as a chiral building block in the synthesis of a natural product involves a series of strategic steps designed to transfer its stereochemical information to the target molecule.

Figure 1: Generalized workflow for the utilization of L-isoleucinol in natural product synthesis.

Case Study: Asymmetric Total Synthesis of (+)-Ptilocaulin

A compelling example of the strategic use of (2S,3S)-2-amino-3-methylpentan-1-ol is the enantioselective total synthesis of the marine guanidine alkaloid, (+)-Ptilocaulin. This natural product, isolated from the sponge Ptilocaulis spiculifer, exhibits significant antimicrobial and cytotoxic activities. The synthesis developed by Shimizu and co-workers elegantly employs L-isoleucinol to establish the key stereocenters of the target molecule.

The retrosynthetic analysis reveals that the chiral centers of (+)-Ptilocaulin can be traced back to the stereochemistry of L-isoleucinol.

Figure 2: Retrosynthetic analysis of (+)-Ptilocaulin tracing its chirality back to L-Isoleucinol.

Detailed Experimental Protocol for the Synthesis of (+)-Ptilocaulin from L-Isoleucinol

The following protocol is adapted from the work of Shimizu and co-workers and provides a step-by-step guide for the synthesis of a key intermediate en route to (+)-Ptilocaulin, starting from L-isoleucinol.

Step 1: Protection of the Amino Group of L-Isoleucinol

-

Rationale: The amino group is protected as a carbamate to prevent its interference in subsequent reactions and to allow for selective manipulation of the hydroxyl group. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under a range of conditions and its ease of removal under acidic conditions.

-

Procedure:

-

To a solution of (2S,3S)-2-amino-3-methylpentan-1-ol (1.0 g, 8.53 mmol) in a 1:1 mixture of dioxane and water (20 mL) at 0 °C, add sodium bicarbonate (1.43 g, 17.06 mmol).

-

Add di-tert-butyl dicarbonate (Boc)2O (2.05 g, 9.38 mmol) portionwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol, is typically used in the next step without further purification.

-

Step 2: Oxidation of the Primary Alcohol to the Aldehyde

-

Rationale: The primary alcohol is oxidized to the corresponding aldehyde, which will serve as the electrophilic partner in a subsequent carbon-carbon bond-forming reaction. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid.

-

Procedure:

-

Dissolve the crude N-Boc-(2S,3S)-2-amino-3-methylpentan-1-ol (from the previous step) in dichloromethane (DCM, 40 mL).

-

Add Dess-Martin periodinane (4.34 g, 10.24 mmol) in one portion at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Stir the mixture vigorously for 15 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude aldehyde by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(2S,3S)-2-amino-3-methylpentanal.

-

Subsequent Steps: The synthesis continues with a Wittig reaction to extend the carbon chain, followed by a series of transformations including deprotection, azidation of the alcohol, reduction of the azide to an amine, and finally, guanidinylation to complete the synthesis of (+)-Ptilocaulin. The stereocenters established from L-isoleucinol direct the stereochemical outcome of the subsequent reactions, ultimately leading to the desired enantiomer of the natural product.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(2S,3S)-2-Amino-3-methylpentan-1-ol has proven to be a highly effective and versatile chiral building block in the asymmetric synthesis of natural products. Its ready availability from the chiral pool, coupled with its bifunctional nature, allows for its strategic incorporation into complex molecular architectures. The successful enantioselective total synthesis of (+)-Ptilocaulin serves as a testament to the power of this chiral synthon in controlling stereochemistry. For researchers in the fields of organic synthesis and drug discovery, L-isoleucinol represents a reliable and cost-effective tool for the construction of enantiomerically pure molecules with significant biological activity. The principles and protocols outlined in this application note can be adapted and applied to the synthesis of a wide range of other chiral targets, further highlighting the broad utility of this valuable building block.

References

-

PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

- Shimizu, H., Shimada, Y., Tomita, A., & Mitsunobu, O. (1997). Pronounced enhancement of stereoselectivity in asymmetric hydrogenation of 2-substituted 2-propen-1-ols by transient acylation. Tetrahedron Letters, 38(5), 849-852.

- Roush, W. R., & Walts, A. E. (1984). Total synthesis of (-)-ptilocaulin. Journal of the American Chemical Society, 106(3), 721–723.

Sources

Application Notes & Protocols: Mastering Asymmetric Alkylation with L-Isoleucinol Derived Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—chirality—is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, rendering the synthesis of enantiomerically pure compounds a critical objective.[1] Among the strategies to achieve this, the use of chiral auxiliaries stands out as a robust and reliable method for controlling stereochemical outcomes.[2][3] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which it is removed and ideally recycled.[2][]

This guide focuses on auxiliaries derived from L-isoleucinol, an inexpensive chiral building block obtained from the natural amino acid L-isoleucine.[5] L-isoleucinol-based oxazolidinones, a class of auxiliaries popularized by David A. Evans, leverage the inherent steric bulk of the sec-butyl group to induce high levels of diastereoselectivity in enolate alkylation reactions, providing a powerful tool for the construction of complex chiral molecules.[6][7]

Section 1: The L-Isoleucinol Auxiliary - Synthesis and Mechanism of Action

The effectiveness of a chiral auxiliary is contingent on its ability to enforce a single, low-energy transition state for a given reaction. The L-isoleucinol-derived oxazolidinone excels in this regard due to its predictable conformational rigidity upon enolization.

Synthesis of the Chiral Auxiliary

The auxiliary is readily prepared from L-isoleucinol. The amino alcohol structure is fundamental to forming the oxazolidinone ring, a scaffold that has been extensively applied in stereoselective conversions, including aldol reactions and alkylations.[]

The Causality of Stereocontrol

The remarkable diastereoselectivity of this system is not accidental; it is a direct consequence of molecular architecture and reaction dynamics. The process unfolds in three key stages:

-

N-Acylation: The substrate, a prochiral carboxylic acid derivative, is covalently attached to the nitrogen atom of the oxazolidinone auxiliary.

-

Chelated Enolate Formation: Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone is deprotonated to form a rigid, metal-chelated (Z)-enolate.[8][9] The chelation between the metal cation (Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the molecule into a defined conformation.

-

Face-Selective Alkylation: The defining feature of the L-isoleucinol auxiliary is the bulky sec-butyl group at the C4 position. This group acts as a powerful steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, less-hindered face, ensuring a highly diastereoselective bond formation.[9][10]

The entire sequence is a testament to rational design in asymmetric synthesis, where predictable steric interactions guide the reaction pathway.

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for analysis and purification. Success relies on strict adherence to anhydrous and anaerobic conditions during enolate formation and alkylation.

Overall Workflow

Sources

- 1. THE ROLE OF ASYMMETRIC SYNTHESIS IN DRUG DISCOVERY [benthambooks.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. york.ac.uk [york.ac.uk]

- 10. youtube.com [youtube.com]

Application Note & Protocols: Diastereoselective Aldol Reactions Mediated by L-Isoleucinol Derivatives

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Stereocontrol in Synthesis